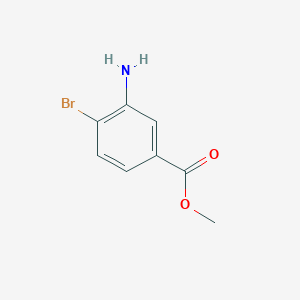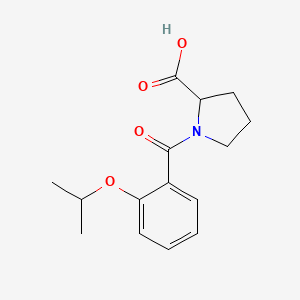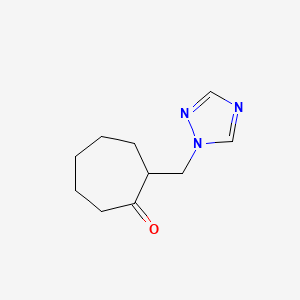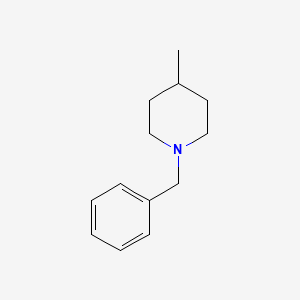
2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone, otherwise known as this compound, is a compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of applications in the laboratory, including synthesis, biochemical and physiological effects, and mechanism of action.
Aplicaciones Científicas De Investigación
Nutraceutical and Food Additive Applications
Chlorogenic acid, a compound sharing a phenolic structure similar to 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone, has been recognized for its health-promoting properties. It demonstrates a dual role as both a food additive and a nutraceutical, offering anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This compound also exhibits antimicrobial properties against a broad spectrum of organisms, which could benefit the food industry in preserving food products. Moreover, its antioxidant activity, especially against lipid oxidation, and its protective properties against degradation of other bioactive compounds in food, position chlorogenic acid as a promising candidate for dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Biological Properties and Health Benefits
Research on chlorogenic acids (CGAs) highlights their abundant presence in everyday foods and beverages, most notably coffee, and their significant functional polyphenolic properties in the human diet. The extensive health benefits include neuroprotective, cardiovascular protective, gastrointestinal protective, renoprotective, hepatoprotective, glucose, and lipid metabolism regulatory, and anticarcinogenic effects. This comprehensive review illustrates the potential of CGAs as natural dietary additives and their role in promoting health, thereby encouraging further basic and clinical research on these compounds (Lu et al., 2020).
Antioxidant and Radical Scavenging Activities
Chromones and their derivatives, similar in structure to the target compound, have been associated with antioxidant properties capable of neutralizing active oxygen and interrupting free radical processes that could lead to cell impairment. These biological activities, including anti-inflammatory, antidiabetic, antitumor, anticancer, and others, are thought to be closely related to the antioxidant properties of chromones. The literature suggests that specific structural features of chromones are crucial for their radical scavenging activity, indicating a promising area for future research into developing new antioxidant compounds (Yadav et al., 2014).
Environmental and Analytical Applications
The study of lactones, cyclic esters of hydroxycarboxylic acids, in biofuel candidates reveals the importance of understanding the chemical reactions and environmental impacts of related compounds. Lactones, similar in reactivity to the target compound, undergo various reactions with atmospheric constituents, showcasing the need for comprehensive studies on their reactivity, products, and potential environmental effects. This research provides valuable insights into the atmospheric chemistry of lactones and related compounds, emphasizing the significance of environmental and analytical chemistry in assessing the impact of organic compounds on the environment (Ausmeel et al., 2017).
Análisis Bioquímico
Biochemical Properties
2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been reported to impact cell signaling pathways, which are essential for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can form reversible hemiketals with oxygen, which can further react to form oximes or hydrazones . These interactions highlight the compound’s ability to modulate enzyme activity and influence biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term impact on cellular function. The compound’s stability and degradation over time can affect its efficacy in biochemical assays. Studies have indicated that the compound remains stable under specific conditions, but its degradation products can influence cellular processes . Long-term exposure to the compound has been shown to alter cellular function, emphasizing the need for careful consideration of its temporal effects in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound have been observed to modulate specific biochemical pathways without causing significant toxicity. Higher doses can lead to adverse effects, including toxicity and alterations in metabolic processes . These findings underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolic pathways include the formation of oximes and hydrazones, which are essential for its biochemical activity . Additionally, the compound can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within cells, which can influence its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Propiedades
IUPAC Name |
2-chloro-1-(2-hydroxy-5-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOICSAGVLNDFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398526 |
Source


|
| Record name | 2-chloro-1-(2-hydroxy-5-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22307-94-4 |
Source


|
| Record name | 2-chloro-1-(2-hydroxy-5-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)
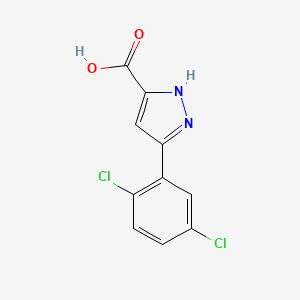
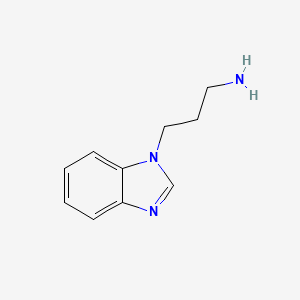
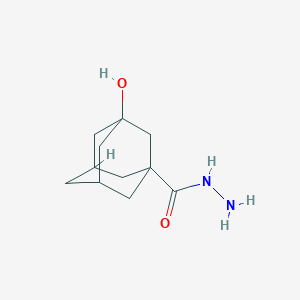
![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)

